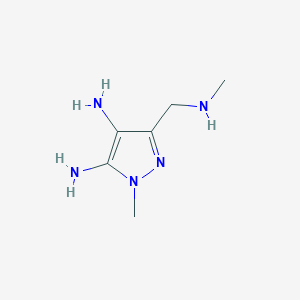

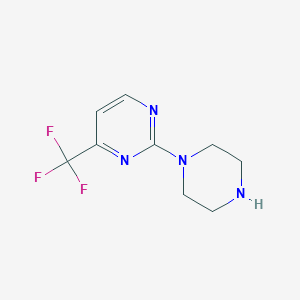

6-Chloro-4-methoxypicolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

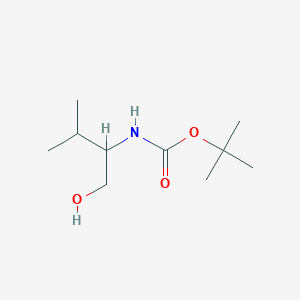

6-Chloro-4-methoxypicolinonitrile is a compound that could be of interest in various chemical and pharmaceutical fields due to its unique structure. This structure suggests potential applications in the synthesis of complex molecules, with characteristics such as a chloro and a methoxy group attached to a picolinonitrile backbone. Research on similar compounds shows a broad range of applications, from material science to drug development.

Synthesis Analysis

The synthesis of compounds closely related to 6-Chloro-4-methoxypicolinonitrile, such as 4-chloro-6-methoxyquinoline derivatives, involves multi-step processes that include cyclization, nitrification, and chlorination. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved from 4-methoxyaniline through a process suitable for large-scale studies, achieving an 85% yield (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

Applications De Recherche Scientifique

Synthesis and Characterization

Several studies focus on the synthesis, characterization, and potential applications of chloro-methoxy-nitriles and related compounds. For example, Lei Zhao, Fei Lei, and Yuping Guo (2017) reported the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline through a process involving cyclization, nitrification, and chlorination, starting from cheap raw materials under mild conditions, achieving an 85% yield, suggesting a method that could potentially be adapted for 6-Chloro-4-methoxypicolinonitrile (Zhao, Lei, & Guo, 2017).

Chemosensor Development

L. Prodi et al. (2001) characterized a chemosensor based on 5-chloro-8-methoxyquinoline for detecting Cd2+ ions over other metal ions, highlighting the potential use of chloro-methoxy compounds in environmental monitoring and food safety (Prodi et al., 2001).

Antimicrobial Studies

S. Murugavel et al. (2017) synthesized a novel 4-chloro-8-methoxyquinoline-2(1H)-one and evaluated its antimicrobial activity against various bacterial and fungal strains, indicating the antimicrobial potential of chloro-methoxyquinoline derivatives (Murugavel et al., 2017).

Molecular Docking and Quantum Chemical Calculations

The same study by Murugavel et al. also conducted molecular docking studies and quantum chemical calculations to understand the compound's inhibitory activity against DNA gyrase and lanosterol 14 α-demethylase, providing insights into the therapeutic potential of chloro-methoxyquinoline derivatives in treating microbial infections (Murugavel et al., 2017).

Environmental and Biological Implications

Research by N. K. Brown et al. (1992) on 4-chloro-6-methoxyindole, a structurally similar compound, explored its mutagenic properties when nitrosated, suggesting the importance of understanding the environmental and biological implications of chloro-methoxy compounds (Brown et al., 1992).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement H302 is associated with it, suggesting that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

6-chloro-4-methoxypyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDIAVFIUMNEJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592813 |

Source

|

| Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193074-46-3 |

Source

|

| Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)

![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)